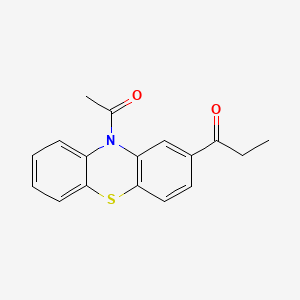

10-Acetyl-2-propionyl-10H-phenothiazine

Beschreibung

Overview of the Phenothiazine (B1677639) Core in Contemporary Chemical Research

Phenothiazine, with the chemical formula S(C₆H₄)₂NH, is a sulfur and nitrogen-containing heterocyclic organic compound. wikipedia.org Its structure is characterized by a non-planar, butterfly-like conformation where two benzene (B151609) rings are fused to a central thiazine (B8601807) ring. nih.govresearchgate.net This unique three-dimensional architecture is central to its chemical reactivity and biological interactions.

The history of phenothiazine is rich, beginning with its use in the synthesis of synthetic dyes like methylene (B1212753) blue in the 19th century. wikipedia.org Its trajectory shifted dramatically in the mid-20th century with the discovery of the potent pharmacological activities of its derivatives. This led to the development of a wide array of medications, establishing phenothiazine as a prototypical "lead structure" in modern medicinal chemistry. wikipedia.org Derivatives of the phenothiazine core have been successfully developed into antipsychotic, antihistaminic, and antimuscarinic drugs. nih.govnih.gov

Beyond its pharmaceutical significance, the phenothiazine scaffold is a subject of intense interest in materials science and other chemical fields. acs.org Its derivatives are utilized as:

Conductive Polymers : Water-soluble phenothiazines can be electropolymerized to create materials used in biosensors and biofuel cells. wikipedia.org

Polymerization Inhibitors : Phenothiazine itself is an effective inhibitor for the radical polymerization of acrylic acid. wikipedia.org

Antioxidants : The core structure can undergo redox reactions, allowing it to act as a radical-trapping antioxidant for various substrates, including polymers and biological materials. nih.gov

Photoredox Catalysts : The favorable photophysical and chemical properties of phenothiazine derivatives make them suitable for applications in optoelectronics and as organic photoredox catalysts for precision polymer synthesis. acs.orgresearchgate.net

Significance of Strategic Functionalization in Phenothiazine Derivatives

The versatility of the phenothiazine core is fully realized through strategic functionalization—the chemical modification of the parent molecule to create derivatives with tailored properties. This approach is a cornerstone of contemporary research, enabling the development of novel compounds for specific and complex applications. nih.govresearchgate.net

Molecular hybridization, which involves combining the phenothiazine scaffold with other pharmacologically active structures (pharmacophores), has yielded compounds with enhanced or entirely new biological activities, including anticancer, antifungal, and antibacterial properties. nih.gov The efficacy of these derivatives is highly dependent on the nature and position of the added functional groups. Research has shown that substitutions at the C-2 and N-10 positions of the phenothiazine ring are particularly crucial for modulating biological activity. brieflands.com

The impact of functionalization extends to the fundamental electronic properties of the molecule. By adding specific substituents, the electron-donating or electron-withdrawing characteristics of the phenothiazine system can be precisely tuned. espublisher.commdpi.com This strategy has been employed to create:

Organic Superalkalis : Functionalized phenothiazines with exceptionally low ionization energies can act as powerful reducing agents. espublisher.com

Optoelectronic Materials : Modifying the structure can alter its photophysical properties, leading to applications in optical sensing and light-emitting materials. researchgate.netrsc.org

Targeted Drug Candidates : Functionalization is key to repurposing existing phenothiazine-based drugs for new therapeutic areas, such as oncology, by modifying their structure to interact with new biological targets. nih.govmdpi.com

Positioning of N-Acylated and C-Substituted Phenothiazines within Emerging Research Landscapes

The compound 10-Acetyl-2-propionyl-10H-phenothiazine is a prime example of a strategically functionalized derivative, featuring both N-acylation and C-substitution. This dual modification places it at the intersection of several key research trends.

N-Acylation involves the attachment of an acyl group (R-C=O) to the nitrogen atom at the N-10 position of the phenothiazine ring. This chemical modification is a common strategy to synthesize phenothiazine-ketones, amides, and carbamates. nih.govmdpi.com N-acylated phenothiazines are actively investigated for their potential to:

Inhibit specific enzymes, such as farnesyltransferase (FTase) and tubulin, which are important targets in anticancer research. nih.gov

Serve as lead compounds for treating neurodegenerative disorders. mdpi.com

Act as novel agents in suppressing the generation of inflammatory mediators. mdpi.com

C-Substitution refers to the addition of functional groups to the carbon atoms of the benzene rings. The C-2 position is a frequent target for modification. The introduction of an electron-attracting substituent at this position has been shown to significantly influence the molecule's biological profile. nih.gov For example, 2-acylphenothiazines are important synthons for creating a variety of heterocyclic compounds with potential pharmaceutical applications. researchgate.net The nature of the C-2 substituent can modulate the inhibitory activity of phenothiazine derivatives against enzymes like NADPH oxidases (NOXs). nih.gov

The specific combination of an N-acetyl group and a C-propionyl group in This compound represents a targeted effort to create a molecule with distinct chemical properties. The synthesis of such di-substituted phenothiazines typically involves a multi-step process, often beginning with the Friedel–Crafts acylation of phenothiazine to introduce the C-2 acyl group, followed by N-acylation. researchgate.net This compound is an object of study in analytical and separation sciences, with established HPLC methods for its analysis. sielc.com

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2-acetylphenothiazin-10-yl)propan-1-one | nih.gov |

| Synonyms | 2-Acetyl-10-propionyl-10H-phenothiazine, this compound | nih.govchemicalbook.com |

| CAS Number | 93316-16-6 | nih.gov |

| Molecular Formula | C₁₇H₁₅NO₂S | nih.govchemicalbook.com |

| EC Number | 297-036-4 | nih.gov |

| PubChem CID | 3022128 | nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 297.37 g/mol | chemicalbook.com |

| Computed XLogP3 | 3.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 62.7 Ų | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₇H₁₅NO₂S |

| Phenothiazine | C₁₂H₉NS |

| Methylene blue | C₁₆H₁₈ClN₃S |

| 10-Acetylphenothiazine | C₁₄H₁₁NOS |

| Chlorpromazine | C₁₇H₁₉ClN₂S |

| Thioridazine | C₂₁H₂₆N₂S₂ |

| Fluphenazine | C₂₂H₂₆F₃N₃OS |

| Promethazine | C₁₇H₂₀N₂S |

| Prophenamine | C₂₀H₂₅NO |

| Perphenazine | C₂₁H₂₆ClN₃OS |

| Trifluoperazine | C₂₁H₂₄F₃N₃S |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

80632-54-8 |

|---|---|

Molekularformel |

C17H15NO2S |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

1-(10-acetylphenothiazin-2-yl)propan-1-one |

InChI |

InChI=1S/C17H15NO2S/c1-3-15(20)12-8-9-17-14(10-12)18(11(2)19)13-6-4-5-7-16(13)21-17/h4-10H,3H2,1-2H3 |

InChI-Schlüssel |

JWKIQDFPIATNFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for Phenothiazine Derivatives

Foundational Cyclization and Core Formation Strategies for Phenothiazine (B1677639) Systems

The construction of the tricyclic phenothiazine scaffold is the critical first step. This can be achieved through various cyclization strategies, ranging from historical methods to contemporary, more efficient protocols.

The first synthesis of the parent compound, 10H-phenothiazine, was developed by Heinrich August Bernthsen in 1883. researchgate.netnih.govnih.gov This classical method involves the direct reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures. researchgate.netnih.govwikipedia.org The reaction proceeds via a thionation process, where sulfur inserts to form the central thiazine (B8601807) ring, accompanied by the evolution of hydrogen sulfide. nih.gov

A variation of this approach, often used in laboratory settings, employs iodine as a catalyst to facilitate the reaction under slightly milder conditions, typically by refluxing the reactants. slideshare.netresearchgate.net The Bernthsen synthesis, while foundational, often requires harsh conditions and can lead to difficulties in purifying the final product. researchgate.net Nevertheless, it remains a fundamental method for accessing the basic phenothiazine structure. nih.gov The general scheme for the Bernthsen reaction is as follows:

Reactants: Diphenylamine, Sulfur

Catalyst (optional): Iodine

Conditions: High temperature (fusion) or reflux slideshare.net

Product: 10H-Phenothiazine

To overcome the limitations of classical methods, several modern metal-free synthesis protocols have been developed. These routes offer greater efficiency, milder reaction conditions, and better control over substitution patterns.

One significant metal-free approach is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction can be used to synthesize substituted phenothiazines. researchgate.net Another advanced method involves the use of diaryliodonium salts as benzyne (B1209423) precursors. This strategy facilitates the N-arylation of secondary amides under transition metal-free conditions, followed by cyclization to form the heterocyclic core. researchgate.net

More recently, an organocatalytic approach utilizing a Brønsted acid has been developed for the C–H amination of arenes, enabling a straightforward synthesis of N-aryl phenothiazines. rsc.org These contemporary methods represent a significant advancement, providing access to a wide range of phenothiazine derivatives with improved yields and substrate scope.

Advanced N-Acylation Approaches for Phenothiazine Scaffolds

To synthesize the target molecule, 10-Acetyl-2-propionyl-10H-phenothiazine, the 2-propionyl-10H-phenothiazine intermediate must undergo N-acylation. This step introduces the acetyl group at the nitrogen atom of the thiazine ring.

Conventional N-acylation of the phenothiazine ring is a well-established and widely used method. nih.govnih.gov The reaction typically involves treating the phenothiazine substrate with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). researchgate.netresearchgate.net The high nucleophilicity of the nitrogen atom at the 10-position facilitates its attack on the electrophilic carbonyl carbon of the acylating agent.

The reaction is often carried out in a suitable solvent like dry benzene (B151609) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov A patent for a related compound, 10-acetyl-2-(trifluoromethyl)phenothiazine, describes a process where the corresponding phenothiazine is heated in alcoholic potassium hydroxide, demonstrating a typical base-catalyzed approach. google.com

Example Reaction Conditions for Conventional N-Acetylation:

Substrate: 10H-Phenothiazine

Acylating Agent: Chloroacetyl chloride

Solvent: Dry Benzene

Condition: Reflux researchgate.net

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The N-acylation of phenothiazines is particularly amenable to this technique. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve product yields compared to conventional heating methods. researchgate.netmdpi.com

For instance, the acetylation of phenothiazine derivatives with acetic anhydride can be achieved in excellent yields under microwave irradiation. researchgate.net Similarly, N-alkylation reactions, a related process, have shown significant improvement over traditional methods that use strong bases like sodium amide (NaNH₂). acgpubs.org The efficiency of microwave-assisted synthesis makes it an attractive alternative for producing N-acylated phenothiazines. researchgate.netsemanticscholar.org

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Variable | mdpi.com |

| Microwave-Assisted | Minutes | Often higher | researchgate.netmdpi.com |

Regioselectivity is a critical aspect of phenothiazine chemistry. The phenothiazine nucleus possesses multiple potential reaction sites, but N-acylation at the 10-position is highly favored under standard conditions. The nitrogen atom of the central thiazine ring is the most nucleophilic site in the molecule, making it the primary target for electrophilic acylating agents. nih.gov

While C-acylation (acylation on the benzene rings) is possible, it typically requires different reaction conditions, such as those used in Friedel-Crafts reactions. The inherent electronic properties of the phenothiazine scaffold direct common acylating agents like acetyl chloride or acetic anhydride to react selectively at the nitrogen atom. This high degree of regioselectivity simplifies the synthesis of 10-acylphenothiazine derivatives and is a key principle in the synthesis of compounds like this compound. researchgate.net Research on related phenothiazine structures confirms that N-acylation proceeds readily and selectively, often as a final step after the core ring system has been assembled and functionalized. researchgate.netnih.gov

Targeted Substitutions on the Phenothiazine Ring System (e.g., at C-2 Position)

Achieving regioselective substitution on the phenothiazine ring is crucial for fine-tuning the molecule's properties. The C-2 position is a common site for modification, often leading to compounds with significant biological activity. doi.org

The introduction of acyl groups onto the phenothiazine skeleton is a key method for creating derivatives like this compound. A well-established strategy involves a two-step process to achieve di-acylation at the N-10 and C-2 positions. researchgate.net

First, the nitrogen atom of the phenothiazine core is acylated. This is typically accomplished by reacting phenothiazine with an acyl chloride, such as acetyl chloride, in a suitable solvent like toluene (B28343) to yield a 10-acylphenothiazine. researchgate.net This initial N-acylation serves to protect the nitrogen and modulate the reactivity of the aromatic rings for the subsequent step.

The second step is a Friedel–Crafts acylation to introduce the acyl group onto one of the benzene rings. The 10-acylphenothiazine is reacted with another acyl chloride (e.g., propionyl chloride) in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), in a solvent like carbon disulfide (CS₂). researchgate.net This reaction preferentially directs the new acyl group to the C-2 position, resulting in a 2,10-diacylphenothiazine. Subsequent deacylation at the nitrogen position can be performed if only the C-2 substituted product is desired. researchgate.net

A general synthetic scheme for this process is as follows:

Step 1 (N-Acylation): Phenothiazine + Acetyl Chloride → 10-Acetyl-10H-phenothiazine researchgate.net

Step 2 (C-Acylation): 10-Acetyl-10H-phenothiazine + Propionyl Chloride/AlCl₃ → this compound researchgate.netsielc.com

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds, including phenothiazines. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more direct route to complex derivatives. However, the C-H functionalization of N-protected phenothiazine can be challenging due to the reactivity of the nitrogen and sulfur heteroatoms, which can interfere with the desired reaction. researchgate.net

Despite these challenges, researchers have developed regioselective methods. For instance, a gold(I)-catalyzed carbene transfer reaction has been successfully used for the C-H functionalization of N-protected phenothiazines. researchgate.net This method involves the slow addition of a diazoalkane, which minimizes side reactions and allows for selective modification of the aromatic C-H bonds. researchgate.net Such advanced methodologies provide a modern alternative to classical electrophilic substitution reactions like the Friedel-Crafts acylation.

Catalytic and Green Chemistry Innovations in Phenothiazine Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for constructing the phenothiazine core.

Transition metal catalysis is central to the modern synthesis of the phenothiazine ring system, typically involving the formation of C-S and C-N bonds. nih.gov

Palladium and Copper Catalysis: Classical methods often rely on palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed Ullmann-Goldberg coupling reactions. researchgate.netnih.gov For example, a one-pot, three-component reaction using a palladium catalyst can form one C-S and two C-N bonds from reactants like 1-bromo-2-iodobenzenes, primary amines, and 2-bromo-benzenethiol. rsc.org Similarly, tandem coupling reactions catalyzed by copper have been developed to construct the phenothiazine scaffold. rsc.org

Iron Catalysis: More recently, iron has become a catalyst of interest due to its low cost, low toxicity, and environmental friendliness. nih.govacs.org Iron-catalyzed tandem C-S/C-N cross-coupling reactions have been shown to be highly efficient for synthesizing phenothiazines, addressing issues like long reaction times and poor substrate scope sometimes seen with palladium and copper systems. acs.org For instance, an iron-catalyzed oxidative C-N coupling using air as the sole oxidant represents a mild and sustainable alternative to traditional methods. nih.gov

Rhodium Catalysis: Rhodium catalysts have also been employed in innovative one-pot reactions. One such protocol involves a Rh(III)-catalyzed C-H thiolation followed by a relay Cu(II)-catalyzed C-N amination, starting from readily available materials like acetanilide (B955) and 2-bromothiophenol. This method demonstrates high atom economy and good yields. researchgate.net

Interactive Table: Comparison of Catalytic Systems for Phenothiazine Synthesis

| Catalyst System | Key Reaction Type | Advantages | Source(s) |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig Amination | Well-established, versatile | nih.gov |

| Copper (Cu) | Ullmann-Goldberg Coupling, Tandem Coupling | Lower cost than palladium | researchgate.netrsc.org |

| Iron (Fe) | Tandem C-S/C-N Cross-Coupling, Oxidative C-N Coupling | Environmentally benign, low cost, efficient | nih.govacs.org |

| Rhodium (Rh)/Copper (Cu) | Relay C-H Thiolation/C-N Amination | High atom economy, good yields, one-pot | researchgate.net |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In phenothiazine synthesis, this has led to several key innovations.

Transition-Metal-Free Synthesis: A significant advancement is the development of synthesis protocols that completely avoid transition metals, which can be expensive and toxic. rsc.orgacs.org An efficient tandem intermolecular C-S coupling and intramolecular C-N coupling reaction between N-(2-iodophenyl)acetamides and 2-halobenzenethiols has been developed using potassium carbonate as a mediator, without any added metal catalyst or ligand. rsc.org This method is simple, scalable, and eliminates the risk of metal contamination in the final product. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.netscirp.org While not always applied directly to the phenothiazine core synthesis, its use in synthesizing related heterocyclic compounds in green solvents like glycerol (B35011) demonstrates a powerful green chemistry tool applicable to this area. scirp.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. mobt3ath.com This approach aligns with green chemistry principles by maximizing atom economy and procedural simplicity. The development of MCRs for phenothiazine synthesis represents a frontier for creating structurally diverse libraries in an environmentally and economically favorable manner. researchgate.netmobt3ath.com

Use of Greener Catalysts: As mentioned previously, the shift from precious metal catalysts like palladium to earth-abundant and less toxic metals like iron is a major step towards more sustainable synthesis. acs.org Iron-catalyzed reactions often proceed under milder conditions and can use environmentally benign oxidants like air. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in both solution and solid states. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

High-Resolution Solution-State NMR Spectroscopy (e.g., ¹H, ¹³C)

High-resolution solution-state NMR is the primary method for determining the molecular structure of 10-Acetyl-2-propionyl-10H-phenothiazine. Spectra are typically recorded in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic region would display a complex pattern of multiplets corresponding to the protons on the phenothiazine (B1677639) rings. The acetyl group at the 10-position would exhibit a characteristic singlet for its methyl protons, while the propionyl group at the 2-position would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, indicative of the ethyl chain.

Expected ¹H and ¹³C NMR Data for this compound (Predicted)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl-CH₃ | Singlet | ~22-25 |

| Propionyl-CH₂ | Quartet | ~30-35 |

| Propionyl-CH₃ | Triplet | ~8-12 |

| Aromatic-H | Multiplets | - |

| Aromatic-C | - | ~115-150 |

| Acetyl-C=O | - | ~168-172 |

| Propionyl-C=O | - | ~195-200 |

Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.

Solid-State NMR Spectroscopy and NMR Crystallography for Structural Insights

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could reveal details about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution-state NMR.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample. Furthermore, NMR crystallography, which combines ssNMR with X-ray diffraction data and computational modeling, can provide a highly detailed and accurate picture of the crystal structure. For instance, in a study of a statherin fragment bound to hydroxyapatite (B223615) crystals, ssNMR techniques like REDOR were used to determine the proximity of specific amino acid side chains to the crystal surface, providing a detailed structural model of the bound peptide. nih.gov

Mass Spectrometry for Molecular Architecture and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Assignment

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙). rsc.orgrsc.org This precise mass measurement allows for the determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. For phenothiazine derivatives, ESI is a common ionization method. mdpi.com

Expected HRMS Data for C₁₇H₁₅NO₂S

| Ion | Calculated m/z |

| [M+H]⁺ | 298.0896 |

| [M+Na]⁺ | 320.0716 |

Note: These are theoretical values. Experimental values would be compared to these to confirm the elemental composition.

Tandem Mass Spectrometry (MSⁿ) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MSⁿ or MS/MS) is an essential tool for structural elucidation by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures.

For this compound, the fragmentation would likely involve the cleavage of the acetyl and propionyl groups. Common fragmentation pathways for N-acylated phenothiazines include the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) and cleavage of the propionyl side chain. The fragmentation of the phenothiazine core itself can also provide structural information. Studies on similar compounds, such as halogenated N-acetyl- and N-propionylcytisines, have shown that detailed fragmentation pathways can be identified for all significant ions using low and high-resolution mass spectra. nih.gov

Predicted Major Fragmentation Pathways

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 298.0896 | 256.0791 | 42.0106 | Loss of ketene (CH₂=C=O) from the N-acetyl group |

| 298.0896 | 241.0560 | 57.0336 | Loss of the propionyl group (C₂H₅CO) |

| 256.0791 | 198.0423 | 58.0368 | Further fragmentation of the phenothiazine core |

Note: This table presents predicted fragmentation based on general principles of mass spectrometry and data from related compounds.

Deuterium (B1214612) Exchange Experiments in Mass Spectrometry

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics, and it can also be applied to smaller molecules to probe the presence of labile hydrogens. nih.gov In the context of this compound, HDX-MS could be used to confirm the location of the acyl groups.

By dissolving the compound in a deuterated solvent (like D₂O or a deuterated alcohol) and analyzing the mass spectrum over time, one can observe the exchange of labile protons with deuterium atoms, resulting in an increase in the molecular weight. For this compound, no labile protons are expected on the acetyl or propionyl groups themselves once attached to the phenothiazine core. However, if any residual N-H from an unreacted starting material were present, it would readily exchange. This technique is particularly useful for distinguishing between isomers where a labile proton might be present in one but not the other. A study on the fragmentation of metopimazine, a phenothiazine derivative, utilized H/D exchange experiments to verify the structures of its product ions. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

For instance, the crystal structure of 10-Acetyl-10H-phenothiazine 5-oxide has been determined, revealing a monoclinic crystal system. nih.gov In this related compound, the sulfoxide (B87167) oxygen atom exhibits disorder over two sites. nih.gov The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings. nih.gov

Another relevant example is 10-(Prop-2-ynyl)-10H-phenothiazine , which also crystallizes in a monoclinic system. nih.gov A key structural feature of the phenothiazine core is its non-planar, butterfly-like conformation. In this derivative, the "butterfly angle" between the two benzene (B151609) rings of the phenothiazine unit is reported to be 33.5 (8)°. nih.gov

The crystallographic data for these related compounds illustrate the level of detail afforded by X-ray diffraction. A similar analysis of this compound would definitively establish its molecular geometry, including the planarity of the tricyclic system and the orientation of the acetyl and propionyl substituents.

Table 1: Representative Crystallographic Data for Related Phenothiazine Derivatives

| Parameter | 10-Acetyl-10H-phenothiazine 5-oxide nih.gov | 10-(Prop-2-ynyl)-10H-phenothiazine nih.gov |

|---|---|---|

| Formula | C₁₄H₁₁NO₂S | C₁₅H₁₁NS |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.1244 (1) | 10.5306 (10) |

| b (Å) | 14.1787 (2) | 7.2981 (6) |

| c (Å) | 10.7576 (1) | 15.6782 (14) |

| **β (°) ** | 100.963 (1) | 96.023 (3) |

| **Volume (ų) ** | 1216.59 (3) | 1198.27 (18) |

| Z | 4 | 4 |

This table presents data for related compounds to illustrate the technique, as specific crystallographic data for this compound is not publicly available.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques used to investigate the optical properties of a molecule, which are dictated by its electronic structure. These methods provide insights into how a molecule interacts with light, including the wavelengths at which it absorbs energy and the manner in which it dissipates that energy.

The photophysical properties of phenothiazine derivatives are of significant interest. Generally, phenothiazine compounds exhibit absorption bands in the UV-Vis region corresponding to π-π* transitions within the aromatic system. nih.gov For example, a study on a phenothiazine-derived chalcone (B49325) showed an intense absorption in the UV region with a maximum at 408 nm and a lower intensity fluorescence emission in the visible range at 560 nm when dissolved in DMSO. ubbcluj.ro

The absorption spectra of phenothiazine derivatives can be influenced by the nature of the substituents on the phenothiazine core. For instance, the introduction of an N-phosphoryl group to 10H-phenothiazine results in a hypsochromic (blue) shift in the absorption bands compared to the parent compound. nih.gov

When a molecule absorbs light, it is promoted to an excited electronic state. Fluorescence is one of the pathways by which the molecule can return to its ground state, involving the emission of a photon. The difference between the absorption and emission maxima is known as the Stokes shift. A study of a novel phenothiazine chalcone reported a significant Stokes shift of 7558 cm⁻¹ in a DMSO solution. ubbcluj.ro

While specific absorption and emission data for this compound are not detailed in the available literature, a typical analysis would involve dissolving the compound in various solvents to record its UV-Vis absorption and fluorescence spectra. The resulting data would be used to determine its maximum absorption and emission wavelengths, molar extinction coefficients, and quantum yield.

Table 2: Representative Photophysical Data for a Phenothiazine Derivative

| Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| DMSO | 408 | 560 | 7558 |

This table is based on data for (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one and serves as an example of the type of data obtained from electronic spectroscopy. ubbcluj.ro

Theoretical and Computational Chemistry of Phenothiazine Systems

Quantum Chemical Investigations of Electronic Structure and Properties

No publications were found that performed Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations specifically for 10-Acetyl-2-propionyl-10H-phenothiazine. Consequently, data regarding the analysis of its molecular orbitals (HOMO-LUMO energies and gaps), charge distribution, Electron Localization Function (ELF) mapping, and detailed conformational analysis, including the characteristic butterfly conformation of phenothiazines, are not available in the reviewed literature.

Molecular Modeling and Simulation Approaches

Similarly, the search did not uncover any studies that have conducted molecular dynamics simulations to investigate the dynamic behavior of this compound.

While the broader class of phenothiazine (B1677639) derivatives has been the subject of numerous theoretical and computational studies, the specific substitutions at the 10-acetyl and 2-propionyl positions of the phenothiazine core in this particular compound have not been individually detailed in available scientific reports. Therefore, it is not possible to provide the requested detailed research findings and data tables for this compound at this time.

Computational Assessment of Binding Interactions (methodology focus)

The evaluation of how phenothiazine derivatives, including this compound, interact with biological targets is a cornerstone of computational medicinal chemistry. These methods are crucial for predicting binding affinity and understanding the molecular basis of action, which can accelerate drug discovery. nih.govnih.gov The primary methodologies employed are molecular docking and molecular dynamics (MD) simulations, often used in conjunction to provide a comprehensive view of ligand-receptor interactions. frontiersin.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netsamipubco.com For phenothiazine systems, docking studies have been used to investigate interactions with targets like the anti-apoptotic protein BCL-2, various reductases, and dopamine (B1211576) receptors. frontiersin.orgnih.gov The process involves:

Preparation of Structures: High-resolution 3D structures of the protein target (often from the Protein Data Bank) and the ligand (e.g., this compound, built and energy-minimized) are prepared. samipubco.com

Search Algorithm: A search algorithm explores various possible conformations and orientations of the ligand within the protein's binding site.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, ranking the potential binding modes. nih.govresearchgate.net These functions evaluate factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. nih.govnih.gov Studies on phenothiazine derivatives have successfully used programs like AutoDock Vina to simulate binding. frontiersin.orgresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to analyze the dynamic stability of the predicted ligand-protein complex over time. frontiersin.orgresearchgate.net This method simulates the movement of atoms and molecules by solving Newton's equations of motion, providing insights into:

Complex Stability: The root-mean-square deviation (RMSD) of the complex is monitored to assess its stability. frontiersin.org

Binding Free Energy Calculation: Advanced calculations, such as the Solvated Interaction Energy (SIE) method, can be applied to MD trajectories to provide a more accurate estimation of the binding free energy (ΔG), which relates directly to the binding affinity. frontiersin.orgresearchgate.net

Interaction Analysis: MD simulations reveal detailed information about the persistence of specific interactions (e.g., hydrogen bonds) and the flexibility of both the ligand and the protein's binding site. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) are also used. nih.gov CoMFA models correlate the 3D steric, electrostatic, and hydrophobic properties of a series of compounds with their biological activity, providing predictive models for new derivatives. nih.gov

| Computational Method | Objective | Key Steps & Software | Application to Phenothiazines |

| Molecular Docking | Predict binding pose and estimate affinity. | Receptor/ligand preparation, conformational search, scoring (e.g., AutoDock Vina). frontiersin.org | Investigating binding to BCL-2, dopamine receptors, reductases. frontiersin.orgnih.gov |

| Molecular Dynamics (MD) | Assess complex stability and refine binding energy. | Solvation, equilibration, production run (e.g., AMBER, GROMACS). frontiersin.org | Analyzing the stability of phenothiazine-protein complexes over time. frontiersin.orgresearchgate.net |

| Binding Free Energy Calculation | Quantify binding affinity (ΔG). | MM/PBSA, MM/GBSA, SIE methods applied to MD trajectories. frontiersin.org | Estimating the binding free energy of phenothiazines to targets like BCL-2. frontiersin.org |

| CoMFA (QSAR) | Correlate 3D properties with biological activity. | Molecular alignment, field calculation, partial least squares (PLS) analysis. nih.gov | Modeling multidrug resistance modulating activity. nih.gov |

Prediction of Chemical Reactivity and Redox Potentials

Computational chemistry offers powerful tools to predict the chemical reactivity and electrochemical properties of molecules like this compound. nih.govnovartis.com These predictions are vital for understanding a molecule's stability, metabolic fate, and potential applications in areas like redox flow batteries or as antioxidants. acs.orgrsc.org

Density Functional Theory (DFT): DFT is the most widely used method for these predictions due to its balance of accuracy and computational cost. nih.govyoutube.com The reactivity of phenothiazines can be assessed by calculating various electronic descriptors: samipubco.comresearchgate.net

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A lower HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net

Global Reactivity Descriptors: Properties such as chemical hardness, electronic chemical potential, electrophilicity, and nucleophilicity are calculated from HOMO and LUMO energies to quantify reactivity. samipubco.comresearchgate.net

Redox Potential Calculation: The prediction of one-electron oxidation or reduction potentials is a significant application of computational chemistry for phenothiazines. nih.govnih.gov The standard method involves calculating the Gibbs free energy change (ΔG) for the redox reaction using a thermodynamic cycle, often the Born-Haber cycle. researchgate.net The key components of this calculation are:

Gas-Phase Energy: The energies of the molecule in its neutral and oxidized/reduced states are calculated after geometry optimization. DFT functionals such as B3LYP or M06-2X with basis sets like 6-311+G* are commonly employed. researchgate.netnih.govstackexchange.com

Computational studies have shown that DFT methods can predict the redox potentials of phenothiazine derivatives with good correlation to experimental values, making them a reliable tool for screening new compounds. nih.gov

| Parameter | Computational Method | Common Functionals/Basis Sets | Significance for Phenothiazines |

| Reactivity Descriptors | DFT | B3LYP / 6-311++G(d,p) samipubco.comresearchgate.net | Predicts sites of metabolism and chemical stability. |

| Gas-Phase Ionization Energy | DFT, ab initio methods | M06-2X, ωB97X-D3 / def2-TZVP nih.govstackexchange.com | Core component of the redox potential calculation. |

| Solvation Free Energy | Continuum Solvation Models | PCM, SMD stackexchange.com | Accounts for the effect of the solvent environment on redox properties. |

| Redox Potential (E°) | DFT with Born-Haber Cycle | Combination of the above | Predicts electrochemical behavior for applications like energy storage. nih.gov |

Computational Studies on Supramolecular Assembly and Interactions

The phenothiazine core is known for its ability to participate in noncovalent interactions, leading to the formation of ordered supramolecular structures. adatbank.romdpi.com Computational methods are essential for understanding the forces driving this self-assembly and for designing novel molecular materials. acs.orgnih.gov These studies are relevant for predicting how this compound might behave in condensed phases or interact with other molecules in a non-covalent manner.

Modeling Intermolecular Interactions: The primary forces in phenothiazine assembly are π-π stacking and van der Waals (dispersion) interactions. acs.org Accurately modeling these weak interactions is challenging.

High-Level Ab Initio Methods: Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality results for dimer interactions but are computationally expensive. acs.orgnih.gov

Dispersion-Corrected DFT: Standard DFT functionals often fail to describe dispersion forces accurately. Therefore, modern functionals with semiempirical dispersion corrections (e.g., BLYP-D) or hybrid meta-GGA functionals (e.g., M06-2X) are necessary for studying the self-assembly of phenothiazine derivatives. acs.orgnih.gov

Density Functional Tight-Binding (DFTB): For larger oligomers and more complex systems, the semiempirical DFTB method offers a computationally efficient way to investigate self-assembly properties. adatbank.roacs.org

Applications in Supramolecular Chemistry:

Self-Assembly: Theoretical studies have investigated the stacking of phenothiazine dimers and oligomers, determining the most stable geometric conformations and the corresponding interaction energies. adatbank.romdpi.comacs.org These calculations show that dispersion forces are the dominant factor in the conformational stability of these assemblies. acs.orgnih.gov

Host-Guest Chemistry: Computational modeling, specifically using DFT, has been used to study the structure and interactions of phenothiazine-based macrocycles, such as cyclic hexamers, and their ability to encapsulate guest molecules like C60 fullerene.

These computational approaches allow for a detailed investigation of the noncovalent interactions that govern the organization of phenothiazine molecules, providing insights that are difficult to obtain from experiments alone. mdpi.comresearchgate.net

Chemical Reactivity and Electrochemical Characteristics

Electron-Donating Capabilities and Mechanisms

The phenothiazine (B1677639) ring system is a potent electron donor, a characteristic central to its electrochemical behavior. This capability stems from the electron-rich nature of the heterocyclic core, which can be readily oxidized. Phenothiazines, as a class of compounds, are recognized for their ability to engage in reversible electron-transfer reactions. rsc.org They can participate in reduction and oxidation processes, existing in various oxidation states, including a neutral form, a radical cation, and oxygenated sulfoxide (B87167) forms. nih.gov

The mechanism of electron donation typically involves the initial loss of one electron from the phenothiazine nucleus to form a stable cation radical. The stability of this radical is a key feature of phenothiazine chemistry. researchgate.net The introduction of electron-donating groups can further enhance this property and stabilize higher oxidation states. For instance, modifying N-ethylphenothiazine with electron-donating methoxy (B1213986) groups has been shown to dramatically improve the stability of the doubly oxidized (dication) state, making it a stable two-electron donor. rsc.org While specific studies on the electron-donating mechanism of 10-Acetyl-2-propionyl-10H-phenothiazine are not detailed in the available literature, the fundamental principles of the phenothiazine core suggest it functions as an effective electron donor.

Oxidation Processes of the Phenothiazine Sulfur Atom (e.g., Sulfoxide Formation)

A primary and well-documented reaction pathway for phenothiazine derivatives is the oxidation of the sulfur atom. The sulfur heteroatom is particularly susceptible to oxidation due to its significant electron density. nih.gov This process typically leads to the formation of a sulfoxide (S-oxide) and, under more stringent conditions, a sulfone (S,S-dioxide). nih.gov

For many phenothiazine derivatives (PTZs), oxidation preferentially occurs at the sulfur atom rather than the tertiary amine on the side chain. nih.gov The electrochemical oxidation process involves the transfer of electrons at the anode. A proposed mechanism suggests the initial oxidation of the phenothiazine to a cation radical, which then reacts with water present in the solvent to form the sulfoxide. nih.gov

The formation of these oxidized species significantly alters the electronic properties of the phenothiazine molecule. nih.gov A concrete example is the related compound, 10-Acetyl-10H-phenothiazine 5-oxide, which is the direct product of the sulfur oxidation of 10-Acetyl-10H-phenothiazine. nih.govnih.govresearchgate.net X-ray crystallography of this sulfoxide reveals a tetrahedral geometry at the sulfur atom. nih.govresearchgate.net

Reduction Pathways and Electrochemical Behavior

The specific electrochemical behavior of a phenothiazine derivative is influenced by its substituents. For example, studies on bis-(10H-phenothiazin-3-yl)-methane show an irreversible oxidation process at a higher potential compared to the parent phenothiazine, indicating that the derivative is more difficult to oxidize. researchgate.net The reduction process typically involves the reverse pathway, where the oxidized species, such as the cation radical or the phenothiazinium ion, accepts electrons to return to the neutral state. nih.gov

Non Biological Applications in Advanced Materials Science and Chemical Sensing

Development of Chemical Sensors and Probes

Fluorescent Sensors for Specific Chemical Analytes (e.g., Metal Ions, Anions, Hypochlorite)

Phenothiazine (B1677639) derivatives are widely recognized for their use in developing fluorescent sensors due to their strong electron-donating capability and characteristic non-planar butterfly conformation. This structure is conducive to forming intramolecular charge transfer (ICT) systems, which are sensitive to the surrounding chemical environment.

Hypochlorite (B82951) (ClO⁻) Detection: Derivatives of phenothiazine have been successfully engineered as highly sensitive and selective fluorescent probes for hypochlorite, a significant reactive oxygen species (ROS). nih.gov For instance, a novel ratiometric fluorescent probe, ethyl 2-(3-formyl-2-methoxy-10H-phenothiazin-10-yl)acetate (PEA), demonstrates a rapid response (within 10 seconds) and a large Stokes shift (190 nm) for ClO⁻ detection, with a detection limit of 0.47 μM. nih.gov Another sensor, based on a rosamine-phenothiazine structure, showed a 120-fold fluorescence enhancement upon reaction with hypochlorite and a very low limit of detection (LOD) of 17.8 nM. rsc.org The sensing mechanism typically relies on the specific oxidation of the sulfur atom in the phenothiazine ring by hypochlorite to form a sulfoxide (B87167). This oxidation disrupts the ICT pathway, leading to a distinct change in the fluorescence signal. rsc.orgnih.gov

Anion Detection (e.g., Cyanide): The phenothiazine framework has also been incorporated into fluorescent sensors for the detection of other anions, such as cyanide (CN⁻). nih.gov A sensor developed by conjugating a phenothiazine fluorophore with a benzofuran (B130515) unit detects cyanide through a nucleophilic attack of CN⁻ on a carbonyl group, which induces an ICT effect and results in fluorescence quenching. nih.gov Another design utilized a phenothiazine fluorophore with an oxoindenylidenemalononitrile moiety as the cyanide receptor. The nucleophilic attack by the cyanide anion disrupts the molecule's conjugation, altering the ICT and fluorescence. This sensor exhibited high sensitivity with a detection limit as low as 3.2 x 10⁻⁹ mol L⁻¹ and a rapid response time of less than 50 seconds. researchgate.net

Metal Ion Detection: The versatility of phenothiazine extends to the detection of heavy metal ions. A near-infrared fluorescent probe based on phenothiazine demonstrated high sensitivity and selectivity for mercury ions (Hg²⁺), with a fast response time of under two minutes and a detection limit of 7.8 nM. researchgate.net

| Phenothiazine Derivative Sensor | Analyte | Detection Limit (LOD) | Response Time | Reference |

|---|---|---|---|---|

| Rosamine-Phenothiazine | Hypochlorite (ClO⁻) | 17.8 nM | ~20 s | rsc.org |

| Phenothiazine-Benzofuran | Cyanide (CN⁻) | Not Specified | Fast | nih.gov |

| Phenothiazine-Oxoindenylidenemalononitrile | Cyanide (CN⁻) | 3.2 nM | < 50 s | researchgate.net |

| Near-Infrared Phenothiazine Probe | Mercury (Hg²⁺) | 7.8 nM | ≤ 2 min | researchgate.net |

| Ethyl 2-(3-formyl-2-methoxy-10H-phenothiazin-10-yl)acetate | Hypochlorite (ClO⁻) | 0.47 μM | < 10 s | nih.gov |

Photoelectrochemical Sensing Platforms

Beyond fluorescence, phenothiazine derivatives are integral to the development of photoelectrochemical (PEC) sensors. A PEC sensor for hypochlorous acid (HOCl) was created using a phenothiazine-based organic photosensitizer (Dye-PZ) with a Donor-π-Acceptor (D-π-A) structure. nih.gov In this design, the phenothiazine acts as the electron-donating group. nih.gov

The photosensitizer was covalently immobilized onto a titanium dioxide nanorod-coated fluorine-doped tin oxide electrode (FTO/TiO₂) to create the photoanode. nih.govresearchgate.net This anode showed a strong photoresponse under visible light. Upon reaction with HOCl, the sulfur atom of the phenothiazine was oxidized to a sulfoxide. nih.gov This chemical transformation diminished the internal charge transfer (ICT) effect, causing a measurable reduction in the photocurrent and enabling the quantitative detection of HOCl. nih.govresearchgate.net This platform demonstrated high stability, reproducibility, and selective sensitivity, highlighting its potential for applications like water quality monitoring. nih.gov

Mechanisms of Recognition and Selectivity in Chemical Sensing

The efficacy of phenothiazine-based sensors is rooted in specific and well-defined recognition mechanisms that ensure high selectivity for the target analyte.

For Hypochlorite: The primary mechanism is the selective oxidation of the sulfur atom at the core of the phenothiazine ring to a sulfoxide or sulfone. rsc.orgnih.gov This irreversible reaction alters the electronic properties of the molecule, disrupting the π-conjugation and modifying the intramolecular charge transfer (ICT) characteristics. This change is then transduced into a detectable optical (fluorescence) or electrical (photocurrent) signal. rsc.orgnih.gov

For Cyanide: Recognition often involves a nucleophilic addition reaction. The cyanide anion (CN⁻) acts as a nucleophile, attacking an electrophilic site that has been intentionally designed into the sensor molecule. nih.govresearchgate.net For example, CN⁻ can attack a C=C or C=O bond conjugated with the phenothiazine fluorophore. nih.gov This addition breaks the conjugation of the system, which in turn quenches the fluorescence or causes a spectral shift, allowing for detection. nih.govresearchgate.net

For Metal Ions: The mechanism for detecting metal ions like Hg²⁺ typically involves chelation or a specific binding interaction between the ion and heteroatoms (like sulfur and nitrogen) within the phenothiazine derivative or its appended functional groups. This interaction perturbs the electronic structure of the fluorophore, leading to a change in its emission properties.

The high selectivity of these sensors arises from the specific chemical reactivity of the phenothiazine core or its functional groups with the target analyte, to the exclusion of other potentially interfering species.

Role in Polymerization Inhibition (e.g., Acrylic Acid)

Phenothiazine (PTZ) and its derivatives are widely employed as highly effective industrial polymerization inhibitors, particularly for reactive monomers like acrylic acid and its esters. csnvchem.comgoogleapis.comrsc.org Acrylic acid is prone to spontaneous and often violent polymerization, which presents significant challenges during its manufacture, purification, storage, and transport. rsc.orggoogle.com

Exploration in Energy Storage Systems (e.g., Advanced Batteries and Fuel Cells)

The redox activity of the phenothiazine core makes it a compelling candidate for applications in energy storage technologies, particularly as an additive in lithium-ion batteries. Research has explored phenothiazine molecules, including 10-acetylphenothiazine , as stable redox shuttle additives for protecting lithium-ion cells against overcharge and overdischarge. researchgate.net

A redox shuttle molecule provides a mechanism to dissipate excess current once a battery cell reaches a full charge. The shuttle molecule is oxidized at the cathode at a specific potential, travels to the anode, and is then reduced back to its original state, completing a cycle that prevents the cell voltage from rising to damaging levels.

Studies on phenothiazine derivatives showed that while their redox potentials (near 3.5 V vs. Li/Li⁺) are somewhat low for certain cathode materials like LiFePO₄, they exhibit remarkable stability over repeated overcharge cycles. researchgate.net The stability of oxidized phenothiazine molecules is comparable to that of other well-established redox shuttles. researchgate.net The core phenothiazine structure is considered an attractive platform for further modification; by substituting different functional groups onto the ring, its redox potential can be fine-tuned to more practical values for various battery chemistries, suggesting a promising future for derivatives like 10-Acetyl-2-propionyl-10H-phenothiazine in enhancing battery safety and lifespan. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 10-acetylphenothiazine derivatives, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves nucleophilic substitution or Friedel-Crafts acylation. For example, phenothiazine derivatives can be synthesized by reacting 10H-phenothiazine with acylating agents (e.g., ethyl chloroacetate) under reflux with K₂CO₃ as a base in acetone . Reaction temperature (e.g., 78°C) and stoichiometry (1.2 mmol acylating agent per 1 mmol phenothiazine) are critical for avoiding side reactions. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane) ensures product purity.

- Key Data : Yields range from 60–85% depending on reaction time (3–4 hours) and solvent choice .

Q. How is the crystal structure of 10-acetylphenothiazine derivatives determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX program suite (SHELXL for refinement) is widely used for solving structures, with geometric parameters (bond lengths, angles) validated against crystallographic databases (e.g., CCDC 2209381) .

- Key Data : Example parameters: Triclinic crystal system (space group P1), a = 8.189 Å, β = 81.394°, and torsion angles (e.g., C7–S1–C6–C5 = −176.47°) .

Q. What spectroscopic techniques confirm the structural integrity of 10-acetyl-2-propionyl-10H-phenothiazine?

- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. For example:

- ¹H NMR : Acetyl protons appear as singlets at δ 2.1–2.3 ppm, while aromatic protons of the phenothiazine core resonate at δ 6.8–7.5 ppm .

- HRMS : Exact mass calculated for C₂₀H₁₈N₂O₂S ([M+H]⁺): 357.1121; observed: 357.1123 .

Advanced Research Questions

Q. How do conformational changes in the phenothiazine core impact electronic properties?

- Methodology : Density functional theory (DFT) calculations combined with SC-XRD data reveal non-planar "butterfly" conformations due to sulfur’s lone pair interactions. Dihedral angles (e.g., C1–C6–S1–C7 = 173.52°) indicate torsional strain, which modulates HOMO-LUMO gaps .

- Data Analysis : Compare experimental bond angles (e.g., C9–C8–C7 = 121.74°) with DFT-optimized geometries to assess deviations .

Q. What strategies resolve contradictions in biological activity data for phenothiazine derivatives?

- Experimental Design : Use dose-response assays (e.g., HDAC inhibition IC₅₀) with standardized cell lines (e.g., HeLa) to minimize variability. For example, derivative 22 (IC₅₀ = 0.8 µM) showed higher potency than 21 (IC₅₀ = 2.5 µM) due to hydroxamate group modifications .

- Troubleshooting : Cross-validate results using orthogonal assays (e.g., Western blot for acetylated histone H3) .

Q. How can synthetic challenges, such as low yields in acylation reactions, be mitigated?

- Optimization : Employ Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or microwave-assisted synthesis to reduce reaction time. For example, microwave irradiation (100°C, 30 min) improved yields by 20% compared to conventional heating .

- Contingency : Monitor intermediates via TLC and use scavengers (e.g., Et₃SiH) to quench excess reagents .

Q. What computational tools predict solubility and stability of 10-acetylphenothiazine derivatives?

- Methodology : Use molecular dynamics simulations (e.g., AMBER) with explicit solvent models. LogP values (e.g., 3.2 for 22 ) correlate with experimental solubility in DMSO (>10 mM) .

- Validation : Compare predicted stability (e.g., hydrolysis rates) with accelerated stability testing (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.